(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride (2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride An impurity of Famotidine. Famotidine is a histamine H2 receptor antagonist that inhibits stomach acid production
Brand Name: Vulcanchem
CAS No.: 88046-01-9
VCID: VC0194836
InChI: InChI=1S/C6H10N6S2.2ClH/c7-4(8)12-6-11-3(2-14-6)1-13-5(9)10;;/h2H,1H2,(H3,9,10)(H4,7,8,11,12);2*1H
SMILES: C1=C(N=C(S1)N=C(N)N)CSC(=N)N.Cl.Cl
Molecular Formula: C6H10N6S2. 2 HCl
Molecular Weight: 230.31 2 36.46

(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride

CAS No.: 88046-01-9

Impurities

VCID: VC0194836

Molecular Formula: C6H10N6S2. 2 HCl

Molecular Weight: 230.31 2 36.46

Purity: > 95%

(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride - 88046-01-9

CAS No. 88046-01-9
Product Name (2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride
Molecular Formula C6H10N6S2. 2 HCl
Molecular Weight 230.31 2 36.46
IUPAC Name [2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methyl carbamimidothioate;dihydrochloride
Standard InChI InChI=1S/C6H10N6S2.2ClH/c7-4(8)12-6-11-3(2-14-6)1-13-5(9)10;;/h2H,1H2,(H3,9,10)(H4,7,8,11,12);2*1H
Standard InChIKey FTKAAVQOOXXUGW-UHFFFAOYSA-N
SMILES C1=C(N=C(S1)N=C(N)N)CSC(=N)N.Cl.Cl
Canonical SMILES C1=C(N=C(S1)N=C(N)N)CSC(=N)N.Cl.Cl
Appearance White Solid
Description An impurity of Famotidine. Famotidine is a histamine H2 receptor antagonist that inhibits stomach acid production
Purity > 95%
Quantity Milligrams-Grams
Synonyms S-(2-Guanidino-4-thiazolyl)methylisothiourea Dihydrochloride;
PubChem Compound 11289662
Last Modified Nov 11 2021
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